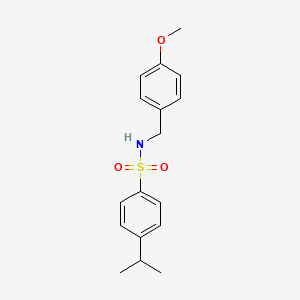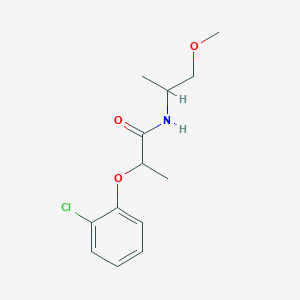
1-cyclohexyl-4-(2-methyl-3-furoyl)piperazine
説明
1-Cyclohexyl-4-(2-methyl-3-furoyl)piperazine, also known as CPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPP is a member of the piperazine family and has been found to have a wide range of biochemical and physiological effects. In
作用機序
As an NMDA receptor antagonist, 1-cyclohexyl-4-(2-methyl-3-furoyl)piperazine binds to the receptor and prevents the activation of the receptor by glutamate. This leads to a decrease in calcium influx and a disruption of the normal signaling pathways in the brain. The exact mechanism of action of 1-cyclohexyl-4-(2-methyl-3-furoyl)piperazine on other receptors is not fully understood, but it is believed to involve the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
1-cyclohexyl-4-(2-methyl-3-furoyl)piperazine has been found to have a wide range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, 1-cyclohexyl-4-(2-methyl-3-furoyl)piperazine has been shown to modulate the release of other neurotransmitters, including dopamine and serotonin. 1-cyclohexyl-4-(2-methyl-3-furoyl)piperazine has also been found to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of using 1-cyclohexyl-4-(2-methyl-3-furoyl)piperazine in lab experiments is its high potency and specificity for the NMDA receptor. This allows for precise manipulation of the receptor without affecting other receptors or systems in the brain. However, 1-cyclohexyl-4-(2-methyl-3-furoyl)piperazine has also been found to have some limitations, including its potential toxicity and its effects on other neurotransmitter systems.
将来の方向性
There are many potential future directions for research on 1-cyclohexyl-4-(2-methyl-3-furoyl)piperazine. One area of interest is the development of more specific and selective NMDA receptor antagonists. Another area of interest is the use of 1-cyclohexyl-4-(2-methyl-3-furoyl)piperazine in the treatment of neurological and psychiatric disorders, such as depression and anxiety. Additionally, 1-cyclohexyl-4-(2-methyl-3-furoyl)piperazine may have potential applications in drug addiction research, as it has been shown to modulate the release of dopamine in the brain. Further research is needed to fully understand the potential of 1-cyclohexyl-4-(2-methyl-3-furoyl)piperazine in these and other areas.
科学的研究の応用
1-cyclohexyl-4-(2-methyl-3-furoyl)piperazine has been widely used in scientific research as a tool to study the function of various receptors in the brain. Specifically, 1-cyclohexyl-4-(2-methyl-3-furoyl)piperazine is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 1-cyclohexyl-4-(2-methyl-3-furoyl)piperazine has also been used to study the function of other receptors, including the sigma receptor and the dopamine receptor.
特性
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(2-methylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-15(7-12-20-13)16(19)18-10-8-17(9-11-18)14-5-3-2-4-6-14/h7,12,14H,2-6,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPOGXVYUDDWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4839911.png)
![methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4839913.png)

![1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4839925.png)
![1,2,4,5-tetrafluoro-3-[(4-nitrobenzyl)oxy]benzene](/img/structure/B4839927.png)
![4-bromo-N,1-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4839937.png)
![5-(2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4839942.png)
![ethyl [(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetate](/img/structure/B4839950.png)
![2-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4839957.png)
![propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B4839973.png)

![N-[4-(aminosulfonyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4839993.png)
![N-(2-tert-butylcyclohexyl)-2-{[5-(5-isopropyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4840000.png)
